1-(2-Bromophenylsulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenylsulfonyl)azetidine is a chemical compound with the molecular formula C9H10BrNO2S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenylsulfonyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles .
Preparation Methods
The synthesis of 1-(2-Bromophenylsulfonyl)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support
Chemical Reactions Analysis
1-(2-Bromophenylsulfonyl)azetidine undergoes various chemical reactions due to its strained ring structure. Some of the common reactions include:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromophenylsulfonyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of polymers and materials with specific properties
Mechanism of Action
The mechanism by which 1-(2-Bromophenylsulfonyl)azetidine exerts its effects is not well-documented. its reactivity is primarily driven by the ring strain of the azetidine ring, which makes it susceptible to various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
1-(2-Bromophenylsulfonyl)azetidine can be compared with other azetidines and sulfonyl-containing compounds. Some similar compounds include:
- 1-(4-Fluorophenylsulfonyl)azetidine
- 3-(4-Chlorophenoxy)azetidine
- 3-(4-Methylphenoxy)azetidine
- 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
These compounds share the azetidine ring structure but differ in the substituents attached to the ring. The presence of different substituents can significantly impact the reactivity and applications of these compounds, highlighting the uniqueness of this compound.
Properties
CAS No. |
1359705-87-5 |
---|---|
Molecular Formula |
C9H10BrNO2S |
Molecular Weight |
276.15 g/mol |
IUPAC Name |
1-(2-bromophenyl)sulfonylazetidine |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-4-1-2-5-9(8)14(12,13)11-6-3-7-11/h1-2,4-5H,3,6-7H2 |
InChI Key |
BRYAESLNJAKROL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.